6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex heterocyclic compound that features a pyrazole ring, a pyridazine ring, and a piperidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves multiple steps, starting with the preparation of the pyrazole and pyridazine intermediates. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. The pyridazine ring is typically formed through a condensation reaction between a hydrazine derivative and a dicarbonyl compound.
The final step involves the coupling of the pyrazole and pyridazine intermediates with the piperidine derivative under specific reaction conditions, such as the use of a suitable solvent (e.g., anhydrous benzene) and a catalyst (e.g., palladium on carbon) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antibacterial, and antioxidant properties.
Agriculture: Derivatives of this compound are used as insecticides, fungicides, and herbicides.
Biological Research: The compound is studied for its effects on various biological systems, including its potential to stimulate plant growth.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyridazine derivatives, such as:
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
- 6-(trifluoromethyl)pyridine derivatives
- Piperidine-based compounds
Uniqueness
This structural complexity allows for a wide range of chemical modifications and functionalizations, making it a versatile compound in scientific research .
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O2/c1-13-11-14(2)29(26-13)18-5-6-19(31)30(27-18)16-7-9-28(10-8-16)20(32)15-3-4-17(25-12-15)21(22,23)24/h3-6,11-12,16H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMTUPRGEJYGRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=CN=C(C=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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